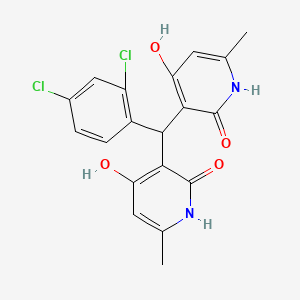
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound '3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)' is a synthetic substance that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'H2L6' and belongs to the family of bis(pyridin-2-yl) methanone derivatives.
Scientific Research Applications
Synthesis and Luminescence Properties
- Rhenium(I) Tricarbonyl Complexes : Research on bispyridine ligands containing crown ether-annelated or anthryl-substituted 1,3-dithiole-2-ylidene has led to the synthesis of rhenium(I) tricarbonyl complexes. These complexes exhibit greenish-yellow emission and significant Na+-binding properties, demonstrating potential applications in luminescent materials and sensors (Liu et al., 2008).
Photocatalysis and Solar Cells
- Polymer Solar Cells : A study on indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in ternary blend polymer solar cells has shown increased open circuit voltage and efficiency. This work highlights the role of molecular engineering in enhancing solar cell performance, suggesting that compounds with specific electronic properties can be tailored for better energy conversion efficiencies (Cheng et al., 2014).
Catalysis and Synthesis
- Asymmetric Cyclopropanation : Research involving ruthenium catalysts with chiral tetradentate PNNP ligands demonstrates the potential of molecular tuning for achieving high cis- and enantioselectivity in cyclopropanation reactions. This indicates that carefully designed ligands can significantly influence the selectivity and efficiency of catalytic reactions, offering pathways to synthesize complex molecules with specific configurations (Bonaccorsi & Mezzetti, 2005).
Molecular Electronics
- Paramagnetic Glassy Materials : The synthesis of novel radicals with carbazolyl and dichlorophenyl groups shows the creation of thermally stable, luminescent, and electrochemically active materials. These findings suggest potential applications in molecular electronics, where the radical character and luminescence properties of such compounds could be exploited (Castellanos et al., 2008).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-8-5-13(24)16(18(26)22-8)15(11-4-3-10(20)7-12(11)21)17-14(25)6-9(2)23-19(17)27/h3-7,15H,1-2H3,(H2,22,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVWIAJKNVDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)
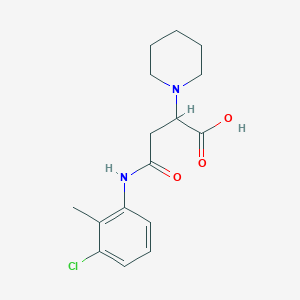

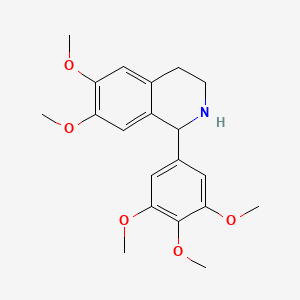
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)
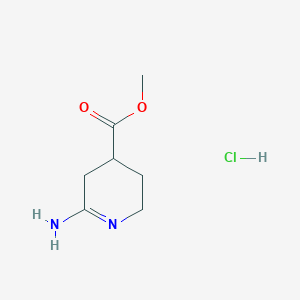
![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2995297.png)
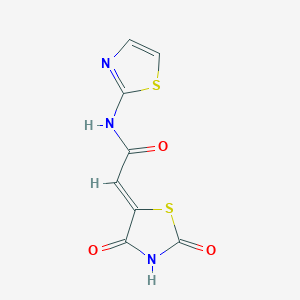
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995301.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2995303.png)
![3-(4-methoxyphenyl)-8-methyl-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)